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## Strategies to improve the photostability of Ceftriaxone sodium solutions

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# Technical Support Center: Ceftriaxone Sodium Photostability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the photostability of Ceftriaxone sodium solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and experimentation of Ceftriaxone sodium solutions.

Q1: My Ceftriaxone sodium solution has turned yellow/amber. What does this color change indicate and is the solution still viable?

A1: The development of a yellow to amber color in Ceftriaxone sodium solutions is a visual indicator of degradation.[1][2][3] This color change is dependent on the duration of storage, the concentration of the solution, and the diluent used.[1][3] The appearance of this color suggests the formation of degradation products and a potential loss of potency. For quantitative analysis and to ensure the integrity of your experiments, it is crucial to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine

### Troubleshooting & Optimization





the exact concentration of the active pharmaceutical ingredient (API). It is generally recommended to use freshly prepared solutions or solutions that have been stored under validated stable conditions.

Q2: I've observed precipitation in my Ceftriaxone sodium solution. What could be the cause and how can I prevent it?

A2: Precipitation in Ceftriaxone sodium solutions can be caused by several factors:

- Incompatible Diluents: Ceftriaxone sodium is incompatible with calcium-containing solutions like Ringer's lactate, which can lead to the formation of a precipitate.[4]
- pH Shifts: Changes in the pH of the solution can affect the solubility and stability of Ceftriaxone sodium, potentially leading to precipitation.
- Temperature Effects: Storing solutions at inappropriate temperatures can enhance degradation, and some degradation products may have lower solubility. Refrigeration can also cause precipitation in certain admixtures, such as with metronidazole.
- High Concentrations: At higher concentrations, the solubility limit of Ceftriaxone sodium or its degradation products might be exceeded, especially with changes in temperature or pH.

To prevent precipitation, ensure you are using compatible diluents (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water), maintain the appropriate pH, and store the solution at recommended temperatures.[4][5] Always visually inspect solutions for particulate matter before use.

Q3: What are the primary factors that accelerate the degradation of Ceftriaxone sodium solutions?

A3: The primary factors that accelerate the degradation of Ceftriaxone sodium are:

- Exposure to Light: Particularly UV radiation, which induces photodegradation.
- Temperature: Higher temperatures increase the rate of chemical degradation.[5][7]
- pH: Ceftriaxone is susceptible to degradation in acidic and, to a greater extent, alkaline conditions.[6][8] The beta-lactam ring is unstable in alkaline pH, leading to hydrolysis.[9]



- Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[6]
- Presence of Certain Metal Ions: Although not extensively detailed in the provided results, metal ions can catalyze degradation reactions.

Q4: How can I protect my Ceftriaxone sodium solutions from light-induced degradation?

A4: To protect your solutions from photodegradation, the following measures are recommended:

- Use Amber or Light-Obscuring Containers: Store solutions in vials or syringes that are inherently light-protective.[10][11]
- Work in a Controlled Lighting Environment: When handling the solutions, minimize exposure to direct sunlight and strong artificial lighting.
- Wrap Containers: If light-protective containers are not available, wrap the vials or infusion bags with aluminum foil or other light-blocking materials.
- In-line Filters with Light Protection: For infusions, consider using light-protective tubing and in-line filters.

Q5: Are there any chemical stabilizers I can add to my Ceftriaxone sodium solution to improve its photostability?

A5: While the addition of stabilizers should be carefully considered based on the specific application, antioxidants have been investigated for their protective effects. The photodegradation of Ceftriaxone can involve reactive oxygen species (ROS), so antioxidants may help to mitigate this.[12] Studies have explored the use of N-acetyl cysteine (NAC), vitamin C (ascorbic acid), and vitamin E in conjunction with Ceftriaxone, which have shown protective effects against oxidative stress.[13][14] The compatibility of these antioxidants with your specific formulation and experimental goals must be evaluated.

## Quantitative Data on Ceftriaxone Sodium Degradation



The following tables summarize the degradation of Ceftriaxone sodium under various stress conditions.

Table 1: Forced Degradation of Ceftriaxone Sodium

Stress Condition	Duration	Degradation (%)	Reference
Acid Hydrolysis (0.1 N HCl)	1 hour	11.0	[6]
Oxidative Degradation (5% H <sub>2</sub> O <sub>2</sub> )	1 hour	7.95	[6]
Photolytic Degradation (UV at 254 nm)	24 hours	Slight	[6]
Thermal Degradation (100°C, solid state)	24 hours	Slight	[6]
Alkaline Hydrolysis (0.1 N NaOH)	1 hour	No change	[6]
Alkaline Hydrolysis (0.1M NaOH)	2 min	Significant	[15]
Oxidative Degradation (5% H <sub>2</sub> O <sub>2</sub> )	30 min	Significant	[15]
Acid Hydrolysis (0.1M HCl)	30 min	Significant	[15]
Photolytic Degradation (UV light)	24 hours	Significant	[15]

Table 2: Stability of Reconstituted Ceftriaxone Sodium Solutions in Different Diluents



Diluent	Concentration (mg/mL)	Storage Temperature (°C)	Stability Duration	Reference
Sterile Water	100	25	3 days	[5]
Sterile Water	100	4	10 days	[5]
Dextrose 5%	100	25	3 days	[5]
Dextrose 5%	100	4	10 days	[5]
Dextrose 5%	250	25	24 hours	[5]
Dextrose 5%	250	4	3 days	[5]
Lidocaine 1%	100	25	8 hours	[5]
Lidocaine 1%	100	4	9 days	[5]
Lidocaine 1%	250	4	3 days	[5]
Lidocaine 2%	100	25	8 hours	[5]
Lidocaine 2%	100	4	8 days	[5]
0.9% NaCl	10 and 50	25 (Room Temp)	Concentration- dependent	[16]
0.9% NaCl	10 and 50	5	Concentration and solvent- dependent	[16]
0.9% NaCl	10 and 50	-22	6 months	[16]
Dextrose 5%	10 and 50	25 (Room Temp)	Concentration- dependent	[16]
Dextrose 5%	10 and 50	5	Concentration and solvent- dependent	[16]
Dextrose 5%	10 and 50	-22	6 months	[16]



## **Experimental Protocols**

This section provides a detailed methodology for a stability-indicating HPLC method for the analysis of Ceftriaxone sodium.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Ceftriaxone sodium and its degradation products.

#### Materials and Reagents:

- Ceftriaxone sodium reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- · Disodium hydrogen phosphate
- Orthophosphoric acid
- Water (HPLC grade)
- Hydrochloric acid
- Sodium hydroxide
- Hydrogen peroxide

#### Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: Xterra C18 (4.6 x 150mm, 5 μm) or equivalent.[17]
- Mobile Phase: A mixture of Disodium hydrogen phosphate buffer and Acetonitrile in a ratio of 65:35. The pH is adjusted to 4.3 with orthophosphoric acid.[17]
- Flow Rate: 1.0 mL/min.[17]

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Detection Wavelength: 242 nm.[17]

Injection Volume: 20 μL.[17]

· Column Temperature: Ambient.

#### Preparation of Solutions:

- Standard Stock Solution (1000 μg/mL): Accurately weigh and dissolve 10 mg of Ceftriaxone sodium reference standard in 10 mL of the mobile phase.
- Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 10 to 100 μg/mL with the mobile phase to construct a calibration curve.

#### Forced Degradation Study Protocol:

- Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 N NaOH. Dilute to a suitable concentration with the mobile phase.
- Alkali Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 10 minutes. Neutralize with 0.1 N HCl. Dilute to a suitable concentration with the mobile phase.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H<sub>2</sub>O<sub>2</sub>. Keep at room temperature for 15 minutes. Dilute to a suitable concentration with the mobile phase.
- Thermal Degradation: Place the solid drug in a hot air oven at 105°C for 6 hours. After cooling, weigh a portion of the powder, dissolve it in the mobile phase, and dilute to a suitable concentration.
- Photolytic Degradation: Expose the stock solution to direct sunlight for 48 hours or to a UV lamp in a photostability chamber. Dilute to a suitable concentration with the mobile phase.

#### Analysis Procedure:

• Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

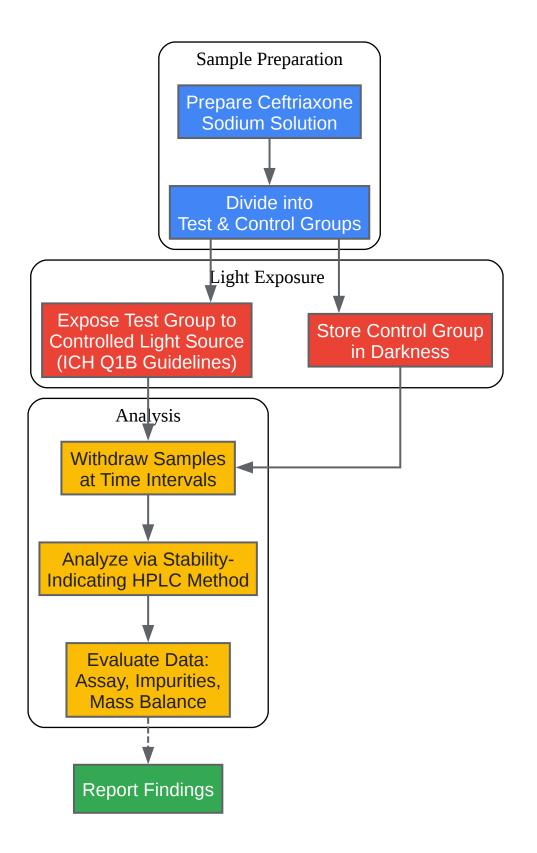


- Inject the blank (mobile phase), followed by the standard solutions and the stressed samples.
- Record the chromatograms and determine the retention times and peak areas.
- Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples with that of the unstressed standard solution.

### **Visualizations**

The following diagrams illustrate key workflows and relationships in Ceftriaxone sodium photostability studies.

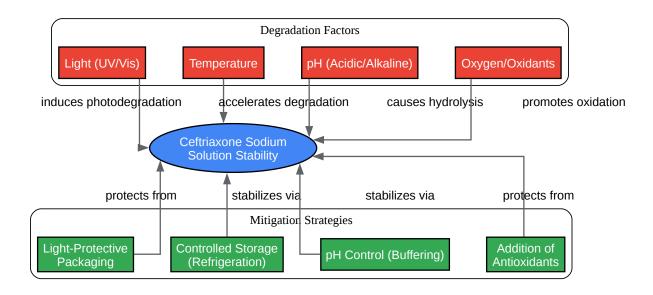




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Caption: Workflow for conducting a photostability study of Ceftriaxone sodium.





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Caption: Factors influencing Ceftriaxone sodium degradation and corresponding mitigation strategies.

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